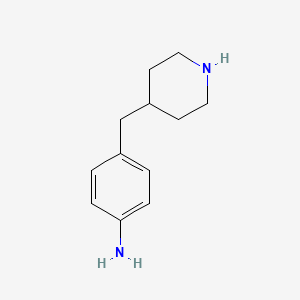

4-(哌啶-4-基甲基)苯胺

描述

4-(4-Aminophenylmethyl)piperidine is a chemical compound with the molecular formula C12H18N2 . It is used for research purposes .

Synthesis Analysis

Piperidine derivatives, such as 4-(4-Aminophenylmethyl)piperidine, can be synthesized through various intra- and intermolecular reactions . For instance, a series of novel derivatives of 4-amino methyl piperidine were synthesized and explored for analgesic potential against mu opioid receptor .Molecular Structure Analysis

Piperidine, a key component of 4-(4-Aminophenylmethyl)piperidine, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine moiety of the molecule has similar geometric parameters to other piperidine-based compounds, which supports the hypothesis that the piperidine ring in these molecules is the primary structural feature responsible for their activity .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .Physical And Chemical Properties Analysis

Piperidine, a component of 4-(4-Aminophenylmethyl)piperidine, is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .科学研究应用

医药应用

哌啶类化合物,包括 4-(哌啶-4-基甲基)苯胺 等衍生物,在制药行业中发挥着重要作用 . 它们存在于二十多种药物类别中 . 哌啶衍生物已被用于发现和生物评估潜在药物 .

各种哌啶衍生物的合成

该化合物已用于分子内和分子间反应,导致各种哌啶衍生物的形成:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .

在药物设计中的作用

含哌啶的化合物代表了药物构建中最重要的合成医药模块之一 . 因此,4-(哌啶-4-基甲基)苯胺可用作合成各种药物的构建单元。

在多组分合成中的应用

该化合物已被用于哌啶和二氢吡咯-2-酮衍生物的多组分合成 . 这种合成是在乙醇中回流条件下进行的,以得到取代的哌啶 .

在绿色化学中的应用

该化合物已被用于绿色工艺,用于合成哌啶和二氢吡咯-2-酮 . 这些工艺具有许多优点,例如产率高、易于后处理、反应时间短,并利用温和清洁的反应条件 .

潜在的 HIV 治疗

一系列新颖的哌啶-4-醇衍生物,可以从 4-(哌啶-4-基甲基)苯胺 合成,已被设计、合成并评估其对 HIV 的潜在治疗作用 .

作用机制

The exact mechanism of action of 4-APMPD is still not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This leads to an increase in the levels of these neurotransmitters in the brain, which in turn produces the observed therapeutic effects.

Biochemical and Physiological Effects:

4-APMPD has been shown to affect several biochemical and physiological processes in the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, which are known to contribute to the development of various neurological and psychiatric disorders.

实验室实验的优点和局限性

One of the main advantages of using 4-APMPD in lab experiments is its ability to selectively target specific neurotransmitters. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of using 4-APMPD is its potential toxicity. It has been shown to have neurotoxic effects at high doses, which could limit its use in certain experiments.

未来方向

There are several future directions for the study of 4-APMPD. One area of research could focus on its potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, research could be conducted to develop more efficient and cost-effective methods of synthesizing 4-APMPD.

Conclusion:

In conclusion, 4-(4-Aminophenylmethyl)piperidine is a promising compound that has gained attention in the scientific research community due to its potential therapeutic properties. Its ability to selectively target specific neurotransmitters makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns.

安全和危害

属性

IUPAC Name |

4-(piperidin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNHLPPJDFYMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451242 | |

| Record name | 4-(4-Aminophenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37581-35-4 | |

| Record name | 4-(4-Piperidinylmethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37581-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

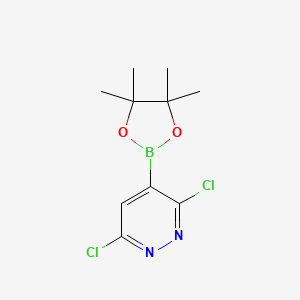

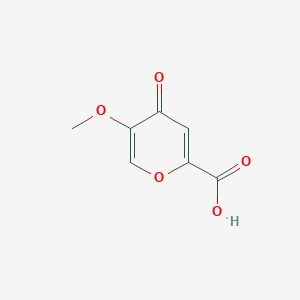

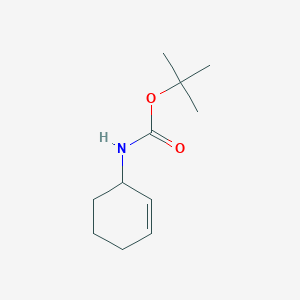

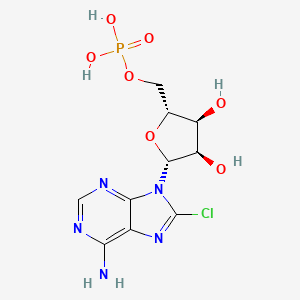

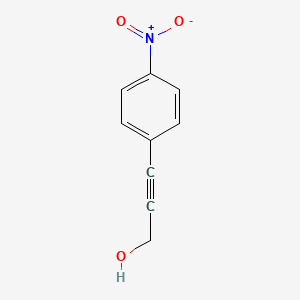

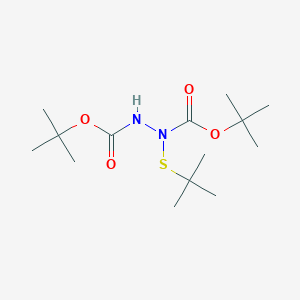

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

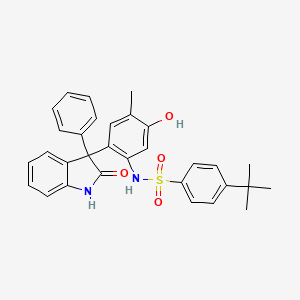

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。